2-(2-Methylfuran-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

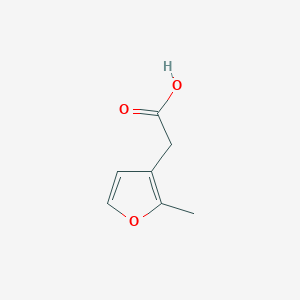

2-(2-Methylfuran-3-yl)acetic acid is an organic compound with the molecular formula C7H8O3. It is a derivative of furan, a heterocyclic aromatic compound, and features a methyl group at the 2-position and an acetic acid moiety at the 3-position of the furan ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylfuran-3-yl)acetic acid can be achieved through several methods. One common approach involves the radical alkylation of furan derivatives at the α-position using О-ethyl (phenacyl)xanthogenates and phenacyl iodides in the presence of Fenton’s reagent (H2O2/FeSO4·7H2O) in dimethyl sulfoxide (DMSO) at room temperature . Another method includes the Feist–Benary condensation of acetonedicarboxylic acid ester with α-chlorocarbonyl compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of biomass-derived furan derivatives as starting materials is also explored to make the process more sustainable .

化学反応の分析

Types of Reactions

2-(2-Methylfuran-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxygenated furans, dihydrofuran derivatives, and substituted furans, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical and Pharmaceutical Applications

1. Synthesis and Intermediate Role:

2-(2-Methylfuran-3-yl)acetic acid serves as an important organic intermediate in the synthesis of various compounds. It can be derived from 2-methylfuran, which is produced through the selective hydrogenation of furfural. This conversion process is significant for creating value-added chemicals from renewable biomass sources, particularly lignocellulosic materials .

2. Pharmaceutical Applications:

The compound has been explored for its potential use in pharmaceutical formulations. Its derivatives have shown promise in medicinal chemistry, particularly in developing analgesic agents. Studies have indicated that derivatives of this compound exhibit moderate analgesic activity, suggesting potential therapeutic applications .

3. Antidiabetic Properties:

Research indicates that compounds derived from 2-methylfuran may possess hypoglycemic effects, contributing to the treatment of diabetes mellitus. The pharmacological mechanisms are still under investigation, but they involve multi-faceted actions on glucose metabolism and lipid profiles .

Material Science Applications

1. Catalysis:

The compound has been utilized in catalytic processes, particularly in hydroxyalkylation and alkylation reactions. These catalytic reactions are essential for synthesizing complex organic molecules with potential applications in pharmaceuticals and agrochemicals . The use of solid acid catalysts has demonstrated high selectivity and yield for products derived from this compound, indicating its viability in industrial applications.

2. Biofuel Production:

Due to its higher energy density compared to traditional biofuels like ethanol, this compound is being investigated as a potential biofuel alternative. Its favorable combustion properties make it a candidate for renewable energy sources, aligning with global sustainability goals .

Case Studies

作用機序

The mechanism of action of 2-(2-Methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The furan ring can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in antimicrobial, anti-inflammatory, or other biological effects .

類似化合物との比較

Similar Compounds

2-Furylacetic acid: Similar structure but lacks the methyl group at the 2-position.

2-Methylfuran-3-carboxylic acid: Similar structure but has a carboxylic acid group instead of an acetic acid moiety.

2-Methyl-3-acetylfuran: Similar structure but has an acetyl group instead of an acetic acid moiety.

Uniqueness

2-(2-Methylfuran-3-yl)acetic acid is unique due to the presence of both a methyl group and an acetic acid moiety on the furan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

生物活性

2-(2-Methylfuran-3-yl)acetic acid is an organic compound characterized by its unique structure, which includes a methylfuran ring attached to an acetic acid moiety. This compound, identified by the Chemical Abstracts Service (CAS) number 13447558, has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and other fields.

- Chemical Formula : C₇H₈O₃

- Molecular Structure : The compound features a furan ring, which is a five-membered aromatic ring containing oxygen.

Biological Activities

Research indicates that compounds containing furan rings, such as this compound, exhibit various biological activities. Notably, studies have highlighted the following effects:

-

Metabolic Activation :

- 2-Methylfuran (a precursor) undergoes metabolic activation to form reactive metabolites like 3-acetylacrolein (AcA), which can interact with cellular components and potentially lead to toxicological effects .

- In vivo studies have shown that 2-MF binds to proteins and DNA, primarily in the liver, indicating its potential for genotoxicity .

- Toxicological Studies :

- Analgesic Activity :

Table of Biological Activity

Detailed Research Findings

- Metabolic Pathways : The oxidative metabolism of 2-MF leads to the generation of AcA, which has been shown to react with nucleophiles like N-acetyl-l-cysteine (AcCys) and N-α-acetyl-l-lysine (AcLys), forming measurable adducts in vitro .

- Distribution Studies : In vivo studies using radiolabeled 2-MF demonstrated significant binding to liver DNA, suggesting a potential for long-term genetic damage or mutations .

- Pharmacological Potential : The unique structure of this compound makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents that leverage its biological activity.

特性

IUPAC Name |

2-(2-methylfuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-6(2-3-10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTDWNOILKUZKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。